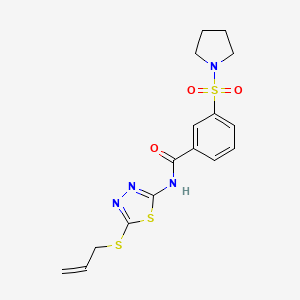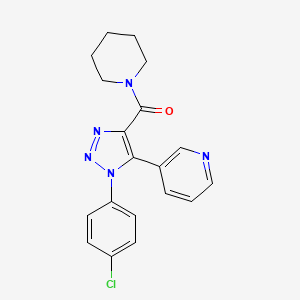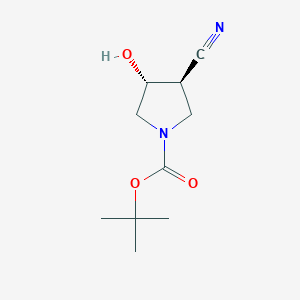![molecular formula C10H14O3 B2369754 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 78478-61-2](/img/structure/B2369754.png)
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research This compound is characterized by its bicyclo[222]octane core, which is a rigid, three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of endocarbomethoxy-2 bicyclo[2.2.2]octanone-5 with methoxytrimethylsilane and trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C. This mixture is then treated with triethylsilane and allowed to warm to room temperature overnight. The product is purified by column chromatography on silica gel using an ethyl acetate gradient in dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. This may include the use of larger reactors, continuous flow systems, and automated purification processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a useful probe in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The rigid bicyclic structure also allows for specific spatial interactions with biological molecules, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
- Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylates
Uniqueness: Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ketone and ester groups at specific positions allows for targeted chemical modifications and interactions, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2369672.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)


![3-bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2369677.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)




![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)
![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)
